Butane, 2,3-bis(2-chloroethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2-chloroethylthio)butane is an organic compound with the molecular formula C8H16Cl2S2. It is a derivative of butane, where two hydrogen atoms are replaced by 2-chloroethylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-chloroethylthio)butane typically involves the reaction of 2-chloroethanethiol with 2,3-dibromobutane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of bromine atoms with 2-chloroethylthio groups . The reaction conditions usually include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to ensure complete substitution
Industrial Production Methods
In an industrial setting, the production of 2,3-Bis(2-chloroethylthio)butane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2-chloroethylthio)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydroxide, ammonia; reactions are conducted in aqueous or alcoholic solutions at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
2,3-Bis(2-chloroethylthio)butane has several scientific research applications:
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(2-chloroethylthio)butane involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, it may interact with DNA, causing alkylation and potential mutagenic effects .
Comparison with Similar Compounds
2,3-Bis(2-chloroethylthio)butane can be compared with other similar compounds, such as:
- Bis(2-chloroethylthio)methane
- 1,2-Bis(2-chloroethylthio)ethane
- 1,3-Bis(2-chloroethylthio)propane
- 1,4-Bis(2-chloroethylthio)butane
- 1,5-Bis(2-chloroethylthio)pentane
These compounds share similar chemical structures and reactivity patterns but differ in the length of the carbon chain and the position of the 2-chloroethylthio groups. The unique structure of 2,3-Bis(2-chloroethylthio)butane, with its specific substitution pattern, contributes to its distinct chemical and biological properties .
Properties
CAS No. |
63732-12-7 |
---|---|
Molecular Formula |
C8H16Cl2S2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2,3-bis(2-chloroethylsulfanyl)butane |
InChI |
InChI=1S/C8H16Cl2S2/c1-7(11-5-3-9)8(2)12-6-4-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
ISUQEBSPGWDNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)SCCCl)SCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.